What are the properties of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid?
What are the properties of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid?
An In-Depth Technical Guide to (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid
Introduction: A Versatile Building Block in Modern Drug Discovery
In the landscape of medicinal chemistry and synthetic organic chemistry, arylboronic acids stand out as indispensable tools. Their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation have cemented their role as critical intermediates.[1] Among these, (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid (CAS No. 871332-99-9) emerges as a highly functionalized building block of significant interest to researchers in drug development.
The unique substitution pattern of this molecule—a boronic acid group for coupling, a methyl group influencing steric and electronic properties, and a dimethylsulfamoyl moiety—offers a tripartite platform for molecular design. The sulfamoyl group, in particular, can act as a hydrogen bond acceptor and improve physicochemical properties such as solubility, making it a valuable feature in designing drug candidates. This guide provides an in-depth examination of the properties, synthesis, reactivity, and applications of this compound, grounded in established chemical principles and field-proven insights.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. The key identifiers and physicochemical characteristics of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 871332-99-9 | [2][3][4] |
| Molecular Formula | C₉H₁₄BNO₄S | [2][3][4] |
| Molecular Weight | 243.09 g/mol | [2][3][4][5] |
| Appearance | White to off-white solid/powder | [6] |
| Melting Point | 86-92 °C | [3][4][7] |
| Density | 1.33 g/cm³ (Predicted) | [2][4] |
| Boiling Point | 440.7 °C (Predicted) | [4][7] |
| pKa | 7.55 ± 0.58 (Predicted) | [4] |
| Synonyms | N,N-Dimethyl 3-borono-4-methylbenzenesulfonamide, 3-Borono-N,N,4-trimethylbenzenesulphonamide | [3][4] |
The presence of both a Lewis acidic boronic acid group and a weakly basic dimethylsulfamoyl group imparts amphipathic character to the molecule, influencing its solubility and reactivity in different solvent systems. The predicted pKa suggests that under physiological conditions, a significant portion of the boronic acid will exist as the anionic boronate species, a crucial factor for its biological interactions and role in transmetalation during coupling reactions.
Synthesis and Purification: A Generalized Protocol
Proposed Synthetic Workflow
The following workflow outlines a standard, reliable method starting from the commercially available 3-bromo-4-methyl-N,N-dimethylbenzenesulfonamide. The causality behind each step is explained to ensure reproducibility and understanding.
Caption: Proposed synthesis of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid.
Detailed Experimental Protocol
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Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled. The system is purged with dry nitrogen gas.
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Dissolution of Starting Material: The starting aryl bromide (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF).
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Halogen-Metal Exchange: The solution is cooled to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions of the highly reactive organolithium intermediate. n-Butyllithium (n-BuLi) (1.1 eq.) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The reaction is stirred at -78 °C for 1 hour. Completion can be monitored by TLC.
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Borylation: Triisopropyl borate (1.2 eq.) is added dropwise at -78 °C. This reagent is chosen for its steric bulk, which can minimize the formation of over-borylated byproducts. The reaction mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm slowly to room temperature overnight.
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Aqueous Workup and Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C. This step hydrolyzes the borate ester to the desired boronic acid. The mixture is stirred vigorously for 1-2 hours.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure boronic acid.
Reactivity and Synthetic Utility: The Suzuki-Miyaura Coupling
The primary utility of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl scaffolds common in pharmaceuticals.[6][9]
The Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Practical Considerations for Coupling Reactions
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Catalyst Choice: A variety of palladium(0) sources can be used, often with specialized phosphine ligands (e.g., XPhos, SPhos) that enhance catalytic activity, particularly with less reactive aryl chlorides.[11]
-
Base Selection: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial and can depend on the substrate's sensitivity. Milder bases may be required if the coupling partner contains base-sensitive functional groups.[12]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
This specific boronic acid is an excellent candidate for synthesizing complex biaryl structures where the sulfamoyl group can be used to tune the final molecule's properties for improved drug-like characteristics.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are integral to modern drug discovery, with several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade), containing a boronic acid moiety.[1][13] More commonly, however, they serve as foundational building blocks.[13]
(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility arises from:
-
Scaffold Elaboration: It provides a pre-functionalized aromatic ring that can be coupled to a second, often heterocyclic, ring system to rapidly build molecular complexity.[6]
-
Property Modulation: The N,N-dimethylsulfamoyl group is a well-regarded functional group in medicinal chemistry for its ability to improve aqueous solubility and act as a strong hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.
-
Metabolic Stability: The strategic placement of the methyl group can sterically hinder metabolic attack at the adjacent position, potentially improving the pharmacokinetic profile of the final compound.
Researchers targeting kinases, proteases, and other enzymes often rely on biaryl cores for potent and selective inhibition. This boronic acid provides a direct route to novel structures within this chemical space.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid is essential. It is classified as an irritant.[3][4]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[14][15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[14][15]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[15]
-
Ingestion: Clean mouth with water and get medical attention.[15][16]
-
References
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